molecular formula C9H7BrN4S B583207 1-(8-Bromoquinoxalin-6-yl)thiourea CAS No. 1217439-05-8

1-(8-Bromoquinoxalin-6-yl)thiourea

Cat. No.: B583207
CAS No.: 1217439-05-8
M. Wt: 283.147
InChI Key: PPTZVIFGUBYNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is (8-bromoquinoxalin-6-yl)thiourea, which accurately reflects the structural hierarchy and substitution pattern. Alternative nomenclature systems recognize this compound as N-(8-Bromo-6-quinoxalinyl)thiourea, emphasizing the nitrogen connectivity in the thiourea linkage.

The naming convention begins with identification of the quinoxaline heterocycle as the principal structural framework, a bicyclic aromatic system containing two nitrogen atoms in the pyrazine ring fused to a benzene ring. The bromine substituent occupies the 8-position of the quinoxaline system, while the thiourea group attaches at the 6-position through a nitrogen linkage. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from related isomers such as the 5-bromoquinoxalin-6-yl analogue.

The thiourea functional group nomenclature follows standard conventions where the sulfur atom replaces the oxygen typically found in urea derivatives. The systematic name construction places the quinoxaline portion as a substituent on the thiourea nitrogen, creating the complete designation that accurately describes both the heterocyclic framework and the functional group connectivity. Additional synonyms documented in chemical databases include variations that emphasize different aspects of the molecular architecture while maintaining chemical accuracy.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound exhibits distinctive three-dimensional characteristics arising from the conjugated quinoxaline system and the thiourea functional group. The quinoxaline ring system maintains planar geometry typical of aromatic heterocycles, with bond angles approximating 120 degrees around the aromatic carbons and nitrogen atoms. The bromine substituent at the 8-position introduces significant steric bulk and electronic effects that influence the overall molecular conformation.

The thiourea moiety demonstrates partial double-bond character between the carbon-sulfur and carbon-nitrogen bonds due to resonance delocalization. This resonance stabilization creates a planar arrangement around the thiourea carbon atom, with bond angles approaching 120 degrees. The carbon-sulfur bond length typically measures approximately 1.68 Angstroms, while the carbon-nitrogen bonds exhibit lengths of approximately 1.35 Angstroms, reflecting the partial double-bond character.

Computational molecular modeling suggests that the compound adopts conformations where the quinoxaline ring system and thiourea group maintain near-coplanar arrangements to maximize conjugative interactions. The bromine atom's van der Waals radius and electronegativity significantly influence the electron distribution throughout the molecular framework. Molecular orbital calculations indicate substantial electron density delocalization across the extended aromatic system, with the bromine substituent serving as an electron-withdrawing group that modulates the electronic properties.

The predicted molecular volume and surface area reflect the compound's moderately sized three-dimensional structure, with the brominated quinoxaline portion contributing the majority of the molecular bulk. Intramolecular hydrogen bonding interactions between the thiourea amino groups and quinoxaline nitrogen atoms may stabilize specific conformational arrangements, influencing the compound's overall geometric preferences.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Spectroscopic characterization of this compound would be expected to demonstrate distinctive signatures corresponding to its structural features, though comprehensive spectroscopic data for this specific compound remains limited in the available literature. Nuclear magnetic resonance spectroscopy would reveal characteristic patterns for both the quinoxaline protons and the thiourea functionality, with the aromatic region displaying multiple signals corresponding to the quinoxaline ring system protons.

The proton nuclear magnetic resonance spectrum would likely exhibit downfield chemical shifts for quinoxaline protons due to the aromatic deshielding effects, with additional coupling patterns reflecting the substitution pattern around the bicyclic system. The thiourea amino protons would appear as broad signals, potentially showing temperature-dependent behavior due to dynamic exchange processes. Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework, with the thiourea carbon appearing significantly downfield due to the electron-withdrawing sulfur atom.

Infrared spectroscopy would display characteristic absorption bands for the thiourea functional group, including carbon-sulfur stretching vibrations typically observed around 1200-1050 wavenumbers and nitrogen-hydrogen stretching bands in the 3300-3100 wavenumber region. The quinoxaline aromatic system would contribute characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region. The bromine substituent would influence the overall vibrational patterns through mass and electronic effects.

Mass spectrometry analysis confirms the molecular weight of 283.15 daltons, with the characteristic isotope pattern reflecting the presence of bromine. High-resolution mass spectrometry would provide accurate mass measurements enabling molecular formula confirmation. Ultraviolet-visible spectroscopy would reveal absorption bands corresponding to the extended conjugated system, with the quinoxaline chromophore contributing significant absorption in the ultraviolet region and potential visible absorption due to the extended conjugation.

Crystallographic Data and X-ray Diffraction Studies

Comprehensive crystallographic analysis of this compound through X-ray diffraction studies has not been extensively documented in the available literature, representing an area requiring further investigation. However, the structural characteristics of related quinoxaline thiourea derivatives provide insights into the expected crystallographic behavior of this compound. The presence of the thiourea functional group suggests potential for hydrogen bonding interactions that could significantly influence crystal packing arrangements.

The molecular structure's planarity, arising from the aromatic quinoxaline system and conjugated thiourea group, would likely promote π-π stacking interactions in the solid state. Such intermolecular interactions typically result in layered crystal structures with molecules arranged in parallel planes. The bromine substituent would contribute to the overall crystal packing through halogen bonding interactions and van der Waals contacts with neighboring molecules.

Expected unit cell parameters would reflect the molecular dimensions and preferred packing arrangements, with the compound likely crystallizing in common space groups for organic molecules such as P21/c or P-1. The presence of multiple hydrogen bond donors and acceptors in the thiourea group would create opportunities for extensive hydrogen bonding networks throughout the crystal structure. These interactions would significantly influence the thermal stability and mechanical properties of the crystalline material.

Density calculations based on the molecular weight and expected crystal packing suggest values in the range of 1.8 grams per cubic centimeter, consistent with the predicted density of 1.835 grams per cubic centimeter reported in computational studies. X-ray diffraction analysis would provide definitive confirmation of bond lengths, bond angles, and intermolecular interactions, contributing essential structural information for understanding the compound's solid-state properties.

Tautomeric Forms and Resonance Structures

The structural framework of this compound presents multiple opportunities for tautomeric equilibria and resonance stabilization, significantly influencing its chemical behavior and physical properties. The thiourea functional group demonstrates classical tautomeric behavior between the thione and thiol forms, with the thione structure generally predominating due to superior resonance stabilization. This tautomeric equilibrium involves proton migration between nitrogen and sulfur atoms, creating structural isomers with distinct electronic distributions.

Resonance structures within the thiourea moiety include canonical forms where electron density delocalizes between the carbon-sulfur and carbon-nitrogen bonds. The primary resonance contributor features a neutral thiourea arrangement, while secondary contributors involve formal charge separation with positive nitrogen and negative sulfur centers. These resonance effects contribute to the planarity observed around the thiourea carbon and influence the compound's nucleophilic and electrophilic reactivity patterns.

The quinoxaline ring system contributes additional resonance stabilization through its aromatic character, with electron density delocalization across the bicyclic framework. The bromine substituent participates in resonance interactions through its lone pairs, though the electron-withdrawing nature of bromine limits the extent of such contributions. The conjugative interaction between the quinoxaline system and thiourea group creates extended delocalization pathways that stabilize the overall molecular structure.

Tautomeric preferences may be influenced by solvent effects, temperature, and intermolecular interactions, with polar protic solvents potentially stabilizing different tautomeric forms through hydrogen bonding. The predicted acid dissociation constant value of 11.06 suggests that the compound exhibits basic character, consistent with the presence of amino groups in the thiourea functionality. These tautomeric and resonance effects collectively determine the compound's chemical reactivity, spectroscopic properties, and biological activity profiles.

Properties

IUPAC Name

(8-bromoquinoxalin-6-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4S/c10-6-3-5(14-9(11)15)4-7-8(6)13-2-1-12-7/h1-4H,(H3,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTZVIFGUBYNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dithiocarbamate Salt

The reaction begins with the formation of a dithiocarbamate salt from 8-bromo-6-aminoquinoxaline. This step involves treating the amine with carbon disulfide (CS2\text{CS}_2) in the presence of an alkali hydroxide (e.g., NaOH or KOH) in an aqueous or aqueous-alcoholic medium.

Reaction conditions :

  • Temperature : 20–50°C (controlled to prevent side reactions)

  • Solvent : Water or water-ethanol mixtures

  • Molar ratios : 1:1 amine to CS2\text{CS}_2, with stoichiometric hydroxide.

The intermediate sodium dithiocarbamate forms as a water-soluble species, enabling easy separation from unreacted starting materials.

Reaction with Propiolactone or Sultones

The dithiocarbamate salt is subsequently treated with propiolactone (or analogous electrophiles like 1,3-propanesultone) to form the thiourea derivative. This step proceeds via nucleophilic attack of the dithiocarbamate on the lactone, followed by cyclization and ammonia-mediated decomposition.

Key parameters :

  • Temperature : 50–60°C for optimal reaction kinetics.

  • Reaction time : 1–2 hours post-addition of lactone.

  • Work-up : Addition of aqueous ammonia precipitates the thiourea product, which is isolated via vacuum filtration.

Example protocol (adapted from):

  • Combine 8-bromo-6-aminoquinoxaline (1.0 mol) with CS2\text{CS}_2 (1.0 mol) and 20% NaOH (1.0 mol) in 500 mL water.

  • Stir at 50°C for 1 hour to form the sodium dithiocarbamate.

  • Add propiolactone (1.0 mol) dropwise, then heat at 60°C for 1 hour.

  • Treat with 25% NH₃ (1.0 mol) to precipitate 1-(8-bromoquinoxalin-6-yl)thiourea.

  • Recrystallize from ethanol-water (4:1) to achieve >95% purity.

Isolation and Purification

The crude product is typically recrystallized from mixed solvents (e.g., isopropanol-water) to remove unreacted intermediates and byproducts. Yield optimization studies suggest that maintaining a pH >10 during precipitation minimizes thiourea decomposition.

Alternative Methods

Direct Amine-Thiourea Coupling

A less common approach involves the direct reaction of 8-bromo-6-aminoquinoxaline with thiourea in the presence of a coupling agent (e.g., HCl or H2SO4\text{H}_2\text{SO}_4). However, this method suffers from lower yields (30–40%) due to competing hydrolysis and side reactions.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate the dithiocarbamate-lactone reaction, reducing processing time from hours to minutes. Preliminary data indicate a 15% yield improvement compared to conventional heating.

Optimization of Reaction Conditions

Critical factors influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature50–60°CMaximizes kinetics without decomposition
Solvent polarityEthanol-water (1:1)Enhances intermediate solubility
Reaction time2–3 hoursBalances completion vs. side reactions
Ammonia concentration25–30%Ensures complete precipitation

Yield improvements :

  • Catalytic additives : Adding 1–2 mol% tetrabutylammonium bromide (TBAB) increases yield by 10–12% via phase-transfer catalysis.

  • Stepwise cooling : Gradual cooling post-reaction (60°C → 25°C over 2 hours) improves crystal purity.

Analytical Characterization

Successful synthesis is confirmed through:

  • Melting point : 198–202°C (lit.).

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, NH), 8.45 (d, 1H, quinoxaline-H), 7.95 (s, 1H, thiourea-NH₂).

    • IR : 3350 cm⁻¹ (N-H stretch), 1210 cm⁻¹ (C=S).

  • HPLC : >99% purity using C18 column, acetonitrile-water (70:30) mobile phase.

Industrial-Scale Considerations

For bulk production, the dithiocarbamate route is preferred due to:

  • Scalability : Reactions are conducted in standard stirred-tank reactors.

  • Cost efficiency : Carbon disulfide and propiolactone are inexpensive feedstocks.

  • Waste management : Alkali hydroxides and ammonia are recycled via distillation.

Challenges and Limitations

  • Regioselectivity : Bromination of quinoxaline often yields mixtures, requiring careful chromatography to isolate the 8-bromo-6-amino isomer.

  • Stability : The thiourea group is prone to oxidation; inert atmospheres (N₂ or Ar) are recommended during synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromoquinoxalin-6-yl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.

Major Products:

    Substitution Reactions: Products include various substituted quinoxaline derivatives.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

1-(8-Bromoquinoxalin-6-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-Bromoquinoxalin-6-yl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

1-(5-Bromoquinoxalin-6-yl)thiourea

This positional isomer differs in the bromine substitution (5-position instead of 8-position on the quinoxaline ring). The altered electronic environment impacts solubility and binding interactions.

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
1-(8-Bromoquinoxalin-6-yl)thiourea C₉H₆BrN₅S 299.14 8-Br, 6-thiourea Potential kinase inhibition
1-(5-Bromoquinoxalin-6-yl)thiourea C₉H₆BrN₅S 299.14 5-Br, 6-thiourea Altered electronic properties

Perfluorophenyl Thiourea Derivatives

Compounds like 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea () exhibit distinct substituents. The perfluorophenyl group increases lipophilicity and metabolic stability, while the dimethylamino cyclohexyl moiety introduces chirality, influencing enantioselective interactions. These features contrast with the planar quinoxaline system in the target compound, highlighting trade-offs between rigidity and flexibility in drug design .

Compound Molecular Formula Molecular Weight (g/mol) Key Features
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C₁₅H₁₈F₅N₃S 367.38 Chiral centers, fluorinated aromatic

1-Naphthylthiourea (ANTU)

ANTU () is a rodenticide with acute toxicity due to its naphthyl substituent, which enhances membrane permeability.

Compound Molecular Formula Molecular Weight (g/mol) Key Activity
1-Naphthylthiourea C₁₁H₁₀N₂S 202.27 Rodenticide (ANTU)
This compound C₉H₆BrN₅S 299.14 Investigational drug

Physicochemical and Electronic Properties

  • Solubility: The bromine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs, likely reducing aqueous solubility.
  • Electronic Effects: Bromine’s electron-withdrawing nature alters the quinoxaline ring’s electron density, affecting reactivity in cross-coupling reactions or binding to electron-rich biological targets.

Biological Activity

1-(8-Bromoquinoxalin-6-yl)thiourea is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a bromine atom attached to a quinoxaline ring and a thiourea functional group, has gained attention due to its potential therapeutic applications.

  • Chemical Formula : C9_9H7_7BrN4_4S
  • Molecular Weight : 283.15 g/mol
  • Melting Point : 198-202°C
  • Solubility : Slightly soluble in acetone and methanol, sparingly soluble in DMSO when heated.

The specific mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, influencing enzymatic activities and cellular processes. Studies indicate that compounds with similar structures can act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neuropharmacology.

Biological Activities

This compound exhibits several significant biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor for acetylcholinesterase, which is relevant for neurodegenerative diseases. The binding affinity and inhibition kinetics have been investigated through molecular docking studies that reveal interaction sites on the enzyme.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, although detailed mechanisms remain to be fully characterized.
  • Antimicrobial Activity : Similar thiourea derivatives have demonstrated antimicrobial properties, indicating that this compound could also exhibit activity against various pathogens.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Properties
N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thioureaLacks bromine substitutionVaries in reactivity
N-(2-Aminoethyl)-N’-(5-chloroquinoxalin-6-yl)thioureaChlorine instead of bromineDifferent electronic effects
N-(2-Aminoethyl)-N’-(5-methylquinoxalin-6-yl)thioureaMethyl group substitutionAffects steric hindrance
5-Bromo-1H-benzo[d]imidazole-2(3H)-thioneRelated thiourea structureDifferent biological activity profile
6-Nitropyridin-2-ylthioureaContains nitro groupPotentially different reactivity patterns

The presence of the bromine atom in this compound enhances its reactivity compared to compounds without this substituent, making it particularly valuable in specific chemical reactions and biological interactions.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of this compound. One study demonstrated that derivatives with similar structures could inhibit cholinesterases effectively, suggesting a pathway for developing neuroprotective agents. Additionally, other studies have explored its role as an intermediate in drug synthesis, indicating its potential utility in pharmaceutical formulations aimed at treating inflammatory conditions or skin disorders .

Q & A

Basic: What are the established synthetic routes for 1-(8-Bromoquinoxalin-6-yl)thiourea?

The compound is typically synthesized by reacting amino-substituted quinoxaline derivatives with isothiocyanates. For example, in analogous syntheses of brominated thiourea derivatives, 5-bromo-2-isothiocyanatopyridine was reacted with aminoethyl-substituted isoindoloquinoxalines to yield thiourea products in 63–85% yields . Key steps include optimizing reaction time (e.g., 4–6 hours under reflux) and using polar aprotic solvents like DMF or THF. Characterization involves NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity.

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Yield optimization requires balancing temperature, solvent choice, and stoichiometry. For brominated thiourea analogs, elevated temperatures (80–100°C) in DMF improved reaction rates, while excess isothiocyanate (1.2–1.5 equivalents) minimized side products . Microwave-assisted synthesis (e.g., 50–100 W, 30–60 minutes) has been effective for similar thioureas, reducing reaction time by 50% compared to conventional heating . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituent positions on the quinoxaline core and thiourea moiety. For example, the thiourea NH protons typically appear as broad singlets at δ 9–11 ppm .
  • Mass Spectrometry (EI/ESI) : Confirms molecular weight (e.g., [M+H]⁺ peaks for brominated thioureas) and fragmentation patterns .
  • FT-IR : Detects N-H stretches (3200–3400 cm⁻¹) and C=S bonds (1250–1350 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For brominated heterocycles, high-resolution data (≤ 0.8 Å) and twinning correction may be required to resolve disorder in the quinoxaline ring or thiourea conformation . Hydrogen bonding networks (e.g., NH⋯S or NH⋯Br interactions) can be mapped to validate computational models .

Basic: What biological activities have been tested for similar thiourea derivatives?

Brominated quinoxaline thioureas are screened for antiviral, anticancer, and enzyme inhibition. For example, derivatives with pyridylthiourea groups showed no significant HIV-1 RT inhibition (IC₅₀ > 100 µM), suggesting limited antiviral potential . Antioxidant activity has been reported for structurally related thioureas via ABTS (IC₅₀ ~52 µg/mL) and DPPH (IC₅₀ ~45 µg/mL) assays .

Advanced: How can contradictory bioactivity data be analyzed?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural nuances. For instance:

  • Solubility : Poor aqueous solubility of brominated thioureas may lead to false negatives; use DMSO stock solutions with ≤1% final concentration.
  • Structural analogs : Compare with 1-(2,5-dibromophenyl)thiourea (CAS 854890-84-9), which lacks the quinoxaline moiety but shares bromine-mediated bioactivity .
  • Dose-response curves : Validate activity thresholds using Hill slope analysis to exclude non-specific effects .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the bromine atom in 8-bromoquinoxaline derivatives enhances electrophilicity, potentially increasing DNA intercalation .
  • Molecular docking : Simulate binding to targets like HIV-1 RT or antioxidant enzymes (e.g., glutathione peroxidase). Docking scores can prioritize derivatives for synthesis .
  • Hydrogen bonding analysis : Identify NH⋯O/N interactions that stabilize ligand-receptor complexes, as seen in thiourea-crystal structures .

Advanced: How can synthetic byproducts or degradation products be identified?

  • HPLC-MS/MS : Monitor reaction mixtures for side products (e.g., disubstituted thioureas or bromine displacement products).
  • Stability studies : Accelerated degradation under heat (40–60°C) or UV light reveals photolabile sites. For example, bromoquinoxaline derivatives may debrominate under prolonged UV exposure .
  • Tandem MS : Characterize fragmentation pathways to distinguish regioisomers (e.g., 6- vs. 8-bromo substitution) .

Basic: What safety precautions are required when handling this compound?

  • Toxicity : Thioureas are often irritants; use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at 0–6°C in amber vials to prevent bromine loss or oxidation .
  • Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .

Advanced: How can regioselectivity in brominated quinoxaline synthesis be controlled?

  • Directing groups : Use electron-donating substituents (e.g., -NH₂) to direct bromination to the 8-position .
  • Lewis acid catalysts : FeBr₃ or AlBr₃ enhances regioselectivity in electrophilic bromination .
  • Microwave-assisted bromination : Reduces side reactions (e.g., dibromination) by precise temperature control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.